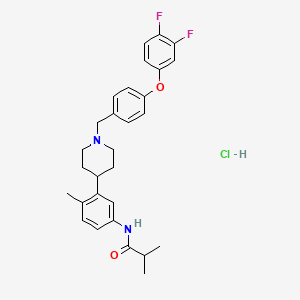

SNAP 94847 盐酸盐

描述

SNAP 94847 盐酸盐是一种高亲和力和选择性黑素浓缩激素受体 1 (MCH1 受体) 拮抗剂。 它主要用于科学研究,以研究阻断 MCH1 受体的影响,MCH1 受体参与各种生理过程,如焦虑、抑郁和食物摄入调节 .

科学研究应用

SNAP 94847 盐酸盐具有广泛的科学研究应用,包括:

化学: 用于研究 MCH1 受体拮抗剂的化学性质和反应。

生物学: 研究 MCH1 受体在神经发生和食物摄入调节等生理过程中的作用。

医学: 通过阻断 MCH1 受体,探索焦虑、抑郁和肥胖的潜在治疗应用。

工业: 用于开发针对 MCH1 受体的新药 .

作用机制

SNAP 94847 盐酸盐通过选择性结合 MCH1 受体发挥作用,阻断黑素浓缩激素的作用。这种抑制会导致各种生理效应,例如减少焦虑和抑郁、减少食物摄入和增加神经发生。 所涉及的分子靶点和途径包括 MCH1 受体和下游信号通路,它们调节情绪和食欲 .

生化分析

Biochemical Properties

SNAP 94847 hydrochloride plays a significant role in biochemical reactions by acting as an antagonist to MCHR1. It binds with high affinity to the MCHR1 receptor, with a dissociation constant (Kd) of 530 pM and an inhibition constant (Ki) of 2.2 nM . This compound exhibits minimal cross-reactivity with other G-protein-coupled receptors (GPCRs), ion channels, enzymes, and transporters . The interaction of SNAP 94847 hydrochloride with MCHR1 inhibits the receptor’s activity, thereby modulating various downstream signaling pathways.

Cellular Effects

SNAP 94847 hydrochloride influences various cellular processes by modulating MCHR1 activity. It has been shown to increase neurogenesis in the dentate gyrus and decrease food-reinforced operant responding in vivo . The compound affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting MCHR1, which plays a role in regulating mood, appetite, and energy homeostasis . These effects highlight the potential therapeutic applications of SNAP 94847 hydrochloride in treating conditions such as anxiety, depression, and obesity.

Molecular Mechanism

At the molecular level, SNAP 94847 hydrochloride exerts its effects by binding to the MCHR1 receptor and inhibiting its activity. This binding prevents the receptor from interacting with its natural ligand, melanin-concentrating hormone (MCH), thereby blocking the downstream signaling pathways associated with MCHR1 activation . The inhibition of MCHR1 by SNAP 94847 hydrochloride leads to changes in gene expression and enzyme activity, contributing to its observed biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SNAP 94847 hydrochloride have been observed to change over time. The compound exhibits good stability and bioavailability, with a half-life of 5.2 hours in rats . Long-term administration of SNAP 94847 hydrochloride has been shown to produce sustained effects on locomotion and neurogenesis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of SNAP 94847 hydrochloride vary with different dosages in animal models. In rats, oral administration of the compound at 20 mg/kg for 21 days resulted in a significant increase in ambulation compared to untreated animals . Higher doses of SNAP 94847 hydrochloride have been associated with exaggerated locomotor responses and increased neurogenesis . It is essential to consider the potential toxic or adverse effects at high doses to ensure safe and effective use in research and therapeutic applications.

Metabolic Pathways

SNAP 94847 hydrochloride is involved in various metabolic pathways, primarily through its interaction with MCHR1. The compound’s inhibition of MCHR1 affects the formation of myo-inositol phosphate, a key metabolite in cellular signaling . This interaction influences metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects. Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, SNAP 94847 hydrochloride is transported and distributed through various mechanisms. The compound exhibits good bioavailability and low plasma and blood clearances, indicating efficient transport and distribution . SNAP 94847 hydrochloride’s interaction with transporters and binding proteins may influence its localization and accumulation within specific tissues, affecting its overall activity and function.

Subcellular Localization

SNAP 94847 hydrochloride’s subcellular localization is primarily determined by its interaction with MCHR1. The compound’s high affinity for MCHR1 directs it to specific cellular compartments where the receptor is localized . This targeting is crucial for the compound’s activity and function, as it ensures that SNAP 94847 hydrochloride effectively inhibits MCHR1 and modulates the associated signaling pathways.

准备方法

合成路线和反应条件

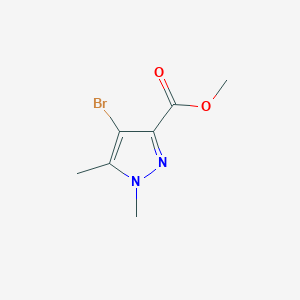

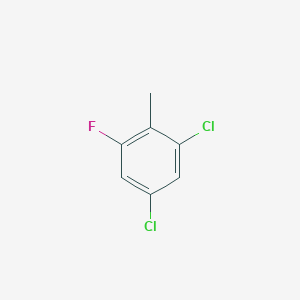

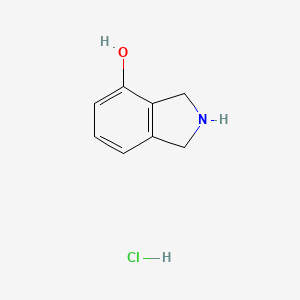

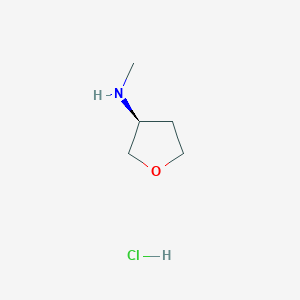

SNAP 94847 盐酸盐的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。合成路线通常包括:

- 形成核心哌啶结构。

- 引入二氟苯氧基。

- 与合适的苯胺衍生物偶联。

- 最终形成盐酸盐。

反应条件通常涉及使用有机溶剂,如二甲基亚砜 (DMSO) 和乙醇,并仔细控制温度和 pH 值,以确保高产率和纯度 .

工业生产方法

SNAP 94847 盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程包括:

- 核心中间体的批量合成。

- 大规模偶联反应。

- 通过结晶或色谱法纯化。

- 在受控条件下形成盐酸盐并包装,以保持稳定性 .

化学反应分析

反应类型

SNAP 94847 盐酸盐会发生各种化学反应,包括:

氧化: 引入氧原子以形成氧化物。

还原: 去除氧原子或添加氢原子。

取代: 用另一个官能团取代一个官能团。

常用试剂和条件

氧化: 常用试剂包括高锰酸钾和过氧化氢。

还原: 常用试剂包括氢化锂铝和硼氢化钠。

取代: 常用试剂包括卤素和亲核试剂,在酸性或碱性条件下。

形成的主要产物

这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生氧化物,而还原可能会产生醇或胺 .

相似化合物的比较

类似化合物

SNAP 94847: 该化合物的非盐酸盐形式。

MCH1 受体拮抗剂: 其他阻断 MCH1 受体的化合物,如 T-226296 和 ATC0175。

独特性

SNAP 94847 盐酸盐的独特性在于它对 MCH1 受体的亲和力和选择性很高,对其他受体的交叉反应性很小。 这种特异性使其成为研究 MCH1 受体在各种生理过程和潜在治疗应用中的作用的宝贵工具 .

属性

IUPAC Name |

N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]piperidin-4-yl]-4-methylphenyl]-2-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32F2N2O2.ClH/c1-19(2)29(34)32-23-7-4-20(3)26(16-23)22-12-14-33(15-13-22)18-21-5-8-24(9-6-21)35-25-10-11-27(30)28(31)17-25;/h4-11,16-17,19,22H,12-15,18H2,1-3H3,(H,32,34);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDUDFNRQKUBRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(C)C)C2CCN(CC2)CC3=CC=C(C=C3)OC4=CC(=C(C=C4)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33ClF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

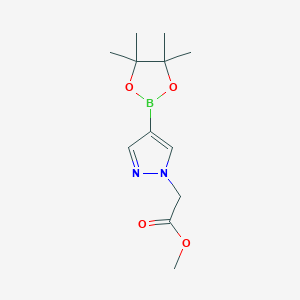

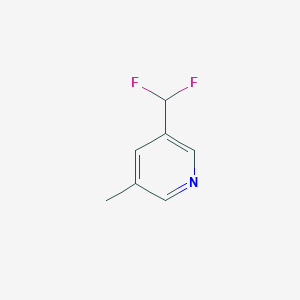

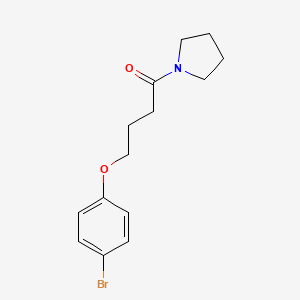

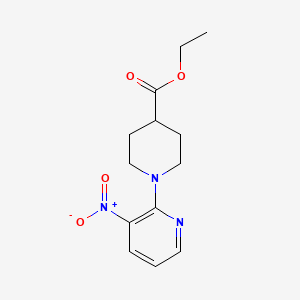

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pentanoic acid, 5-[(3-iodobenzoyl)amino]-](/img/structure/B1399059.png)

acetic acid](/img/structure/B1399070.png)